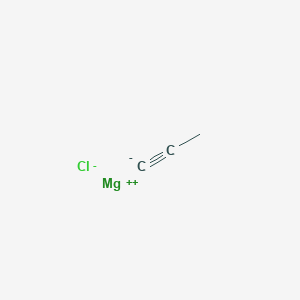

Magnesium;prop-1-yne;chloride

Description

Significance of Organomagnesium Reagents in Modern Organic Synthesis

Organomagnesium reagents, commonly known as Grignard reagents, are fundamental tools in modern organic synthesis. acs.orgsigmaaldrich.com Discovered by Victor Grignard in 1900, these compounds, with the general formula R-Mg-X (where R is an organic group and X is a halogen), are celebrated for their ability to form new carbon-carbon bonds. acs.orgwikipedia.orgthermofisher.com This reactivity has made them indispensable in both academic research and industrial applications for over a century. acs.org

The versatility of Grignard reagents stems from the highly polar carbon-magnesium bond, which imparts a carbanionic character to the organic group. thermofisher.com This makes them excellent nucleophiles capable of reacting with a wide range of electrophiles, including aldehydes, ketones, esters, and carbon dioxide, to produce alcohols, ketones, and carboxylic acids, respectively. sigmaaldrich.comthermofisher.com Their utility also extends to the formation of carbon-heteroatom bonds through cross-coupling reactions, often catalyzed by transition metals. nittokasei.co.jp

The ability to construct complex carbon skeletons from simpler precursors is a cornerstone of synthetic organic chemistry, and Grignard reagents are among the most reliable and widely used methods to achieve this. wikipedia.orgbethunecollege.ac.in Their application can be seen in the synthesis of natural products, pharmaceuticals, and advanced materials. thermofisher.comnittokasei.co.jp For instance, the Grignard reaction is a key step in the industrial production of Tamoxifen, a drug used in breast cancer treatment. sigmaaldrich.com

Historical Context and Evolution of Alkynyl Grignard Reagents in Chemical Research

The discovery of Grignard reagents in 1900 by French chemist Victor Grignard, a feat that earned him the Nobel Prize in Chemistry in 1912, marked a pivotal moment in organic chemistry. acs.orgbethunecollege.ac.inlibretexts.org These organomagnesium halides were quickly recognized for their capacity to react with carbonyl compounds to form alcohols. thermofisher.comacs.org

The development of alkynyl Grignard reagents, a specific subclass, expanded the synthetic utility of these organometallics. A key method for their preparation involves the reaction of a terminal alkyne with another Grignard reagent, such as ethylmagnesium bromide. The acidic proton of the terminal alkyne is readily abstracted by the Grignard reagent, leading to the formation of the corresponding alkynylmagnesium halide. nittokasei.co.jp This reaction is driven by the higher acidity of the sp-hybridized C-H bond in terminal alkynes compared to the C-H bonds in the alkyl group of the initial Grignard reagent.

Propargylmagnesium halides, which are isomers of prop-1-ynylmagnesium halides, are another important class of alkynyl Grignard reagents. They are typically prepared by the direct reaction of a propargyl halide with magnesium. thieme-connect.de However, these reagents exist in a rapid equilibrium between the acetylenic and allenic forms. thieme-connect.de This equilibrium can lead to a mixture of products in subsequent reactions. Over time, research has focused on controlling the reaction conditions to favor the formation of the desired alkynyl or allenyl adduct.

Structural and Bonding Principles of Prop-1-ynylmagnesium Chloride within the Grignard Framework

The structure and bonding of Grignard reagents in solution are more complex than the simple R-Mg-X formula suggests. wikipedia.orglibretexts.org In ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF), which are essential for their formation and stability, the magnesium atom is typically coordinated to solvent molecules. wikipedia.org This coordination stabilizes the organomagnesium compound. wikipedia.org The magnesium center in these solvated species is generally tetrahedral, bonded to the organic group, the halogen, and two ether molecules. wikipedia.org

Prop-1-ynylmagnesium chloride follows these general principles. The molecule consists of a magnesium atom bonded to a chloride ion and a prop-1-ynyl group (CH₃C≡C-). The carbon-magnesium bond is highly polar and covalent in nature, which is the source of its nucleophilicity. thermofisher.combethunecollege.ac.in

In solution, Grignard reagents can exist in a complex equilibrium, known as the Schlenk equilibrium, involving the organomagnesium halide (RMgX) and the diorganomagnesium (R₂Mg) and magnesium dihalide (MgX₂) species. wikipedia.org This equilibrium can be influenced by factors such as the solvent, temperature, and the nature of the organic group and the halogen.

Overview of Current Research Trajectories for Prop-1-ynylmagnesium Chloride Chemistry

Current research involving prop-1-ynylmagnesium chloride and related alkynyl Grignard reagents continues to explore their synthetic potential. These reagents are valuable in the synthesis of a variety of organic compounds. For instance, they are used in the preparation of substituted but-3-yn-1-ols by reacting with ketones, and these products have shown potential as antifungal agents. researchgate.net

Another area of research involves the use of prop-1-ynylmagnesium bromide (a closely related reagent) in the synthesis of C-nucleoside analogues, which are important in medicinal chemistry. rsc.org The reaction of these Grignard reagents with protected sugar derivatives allows for the introduction of an alkynyl group, which can then be further transformed into various heterocyclic systems.

Furthermore, the reactivity of alkynyl Grignard reagents in cross-coupling reactions remains an active field of study. The development of new catalysts and reaction conditions aims to improve the efficiency and selectivity of these transformations, enabling the synthesis of complex polyenes and other conjugated systems. researchgate.net

Properties

IUPAC Name |

magnesium;prop-1-yne;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3.ClH.Mg/c1-3-2;;/h1H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMMMWKCLKYDVLZ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#[C-].[Mg+2].[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30456031 | |

| Record name | Magnesium, chloro-1-propynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30456031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104085-63-4 | |

| Record name | Magnesium, chloro-1-propynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30456031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of Prop 1 Ynylmagnesium Chloride

Direct Synthesis Routes from Halogenated Propyne (B1212725) Precursors

The most traditional pathway to Grignard reagents involves the direct reaction of an organic halide with magnesium metal. numberanalytics.comwvu.edu For prop-1-ynylmagnesium chloride, this typically involves a halogenated propyne precursor in an anhydrous ether solvent. numberanalytics.com

Reaction of 1-Chloropropyne with Magnesium Metal: Process Optimization and Challenges

The direct synthesis of prop-1-ynylmagnesium chloride can be accomplished by reacting 1-chloropropyne (propargyl chloride) with magnesium turnings. wikipedia.org The reaction is typically performed in an anhydrous solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, under an inert atmosphere to prevent moisture from quenching the highly basic Grignard reagent. numberanalytics.com

However, this synthesis is not without its challenges. The high reactivity of the propargyl system can lead to side reactions, primarily homocoupling, which results in the formation of 1,5-hexadiyne. Temperature control is crucial; the reaction is exothermic and maintaining a low temperature (e.g., 5–10°C during initiation) is necessary to minimize the formation of byproducts. Another challenge is the potential for rearrangement, as the propargyl Grignard reagent can exist in equilibrium with its allenic isomer, allenylmagnesium chloride. The position of this equilibrium is influenced by factors such as the solvent and temperature.

Process optimization focuses on maximizing the yield of the desired alkynyl Grignard reagent. This includes using a large excess of magnesium to ensure complete reaction of the halide and to help dissipate heat. researchgate.net Careful, dropwise addition of the 1-chloropropyne solution to the magnesium suspension is also standard practice to control the exothermic reaction. researchgate.net

Influence of Magnesium Activation and Reaction Conditions

A significant hurdle in Grignard reagent synthesis is the passive layer of magnesium oxide (MgO) that coats the surface of the magnesium metal, preventing it from reacting with the organic halide. mnstate.edu Activation of the magnesium is therefore essential to expose a fresh, reactive metal surface and initiate the reaction. mnstate.eduresearchgate.net Several methods are commonly employed for this purpose.

Chemical Activation:

Iodine: A small crystal of iodine is often added to the magnesium suspension. It reacts with the magnesium to form magnesium iodide, which helps to etch the oxide layer. mnstate.eduresearchgate.net

1,2-Dibromoethane (B42909): This compound reacts readily with magnesium to form ethylene (B1197577) gas and magnesium bromide, exposing a reactive surface. wvu.eduresearchgate.net It is a particularly effective initiator. wvu.edu

Diisobutylaluminum hydride (DIBAH): For large-scale industrial preparations, DIBAH has been developed as a reliable activating agent that allows for safe reaction initiation at low temperatures. acs.orgresearchgate.net

Physical Activation:

Crushing/Stirring: Mechanically crushing the magnesium turnings with a glass rod can break the oxide layer. mnstate.edu Vigorous stirring of dry magnesium turnings under an inert atmosphere can also achieve activation by friction. researchgate.net

The reaction conditions play a pivotal role in the success of the synthesis. The use of anhydrous solvents like THF or diethyl ether is mandatory, as any trace of water will protonate and destroy the Grignard reagent. numberanalytics.commnstate.edu The temperature must be carefully controlled to balance the rate of formation against the rate of side reactions. mit.edu

Table 1: Common Methods for Magnesium Activation

| Activation Method | Description | Key Advantages | Reference |

| Iodine (I₂) Entrainment | A small amount of iodine is added to the magnesium. | Simple and effective for lab-scale synthesis. | researchgate.net |

| 1,2-Dibromoethane | A small amount of 1,2-dibromoethane is added to initiate the reaction. | Highly reactive; the byproduct (ethylene) is a gas that escapes the reaction. | wvu.eduresearchgate.net |

| Mechanical Crushing | Physically breaking the magnesium turnings to expose a fresh surface. | Avoids chemical contaminants. | mnstate.edu |

| DIBAH Activation | Use of diisobutylaluminum hydride to activate the magnesium surface. | Reliable for large-scale production; allows for low-temperature initiation. | acs.orgresearchgate.net |

| Dry Stirring | Vigorous stirring of magnesium turnings under an inert atmosphere. | A simple physical method that can be effective for lab-scale reactions. | researchgate.net |

Transmetallation Approaches for Prop-1-ynylmagnesium Chloride Formation

Transmetallation offers an alternative route to prop-1-ynylmagnesium chloride, often providing better control and tolerance for sensitive functional groups compared to direct synthesis. This involves the transfer of the prop-1-ynyl group from a different metal to magnesium.

Generation from Propynyllithium and Related Organometallic Species

A common transmetallation strategy involves the prior formation of propynyllithium. This is typically achieved by deprotonating propyne with a strong base, such as n-butyllithium, in an anhydrous solvent like THF at low temperatures. kcl.ac.uk

Once the propynyllithium is formed, it can be transmetallated by adding a magnesium halide salt, such as magnesium bromide or magnesium chloride. The reaction involves a metal-metal exchange, yielding the desired prop-1-ynylmagnesium chloride and a lithium halide salt. This two-step procedure can be advantageous when the direct reaction of the corresponding halide with magnesium is problematic. In some cases, the resulting propynyllithium is used in situ and transmetallated with other metal salts like zinc chloride (ZnCl₂) or cerium chloride (CeCl₃) to modulate its reactivity for specific applications. researchgate.net

Halogen-Magnesium Exchange Reactions Utilizing "Turbo Grignard" Reagents

Halogen-magnesium exchange reactions provide a powerful and mild method for preparing Grignard reagents that contain functional groups incompatible with classical synthesis conditions. harvard.edu This method involves reacting an organic halide with a pre-formed Grignard reagent, typically an alkylmagnesium halide. harvard.edu

The development of "Turbo Grignard" reagents, most notably isopropylmagnesium chloride complexed with lithium chloride (i-PrMgCl·LiCl), has significantly expanded the scope of this reaction. researchgate.netbohrium.comrsc.org The presence of LiCl breaks up the dimeric aggregates of the Grignard reagent, increasing its reactivity and solubility, thereby accelerating the rate of halogen-magnesium exchange. researchgate.netrsc.org This allows the exchange to occur at lower temperatures and with less reactive halides, such as bromides and even some chlorides. clockss.orgresearchgate.netnih.gov

For the synthesis of prop-1-ynylmagnesium chloride, a precursor such as 1-iodopropyne or 1-bromopropyne would be treated with i-PrMgCl·LiCl. The exchange is driven by the formation of the more stable alkynylmagnesium species. This method is particularly useful for preparing highly functionalized alkynyl Grignard reagents where direct insertion of magnesium is not feasible. researchgate.netresearchgate.net

Table 2: Comparison of Synthetic Routes to Prop-1-ynylmagnesium Chloride

| Synthetic Route | Precursor(s) | Key Reagents | Typical Conditions | Advantages | Challenges |

| Direct Synthesis | 1-Chloropropyne | Magnesium metal | Anhydrous THF or Et₂O, 0-25°C | One-step, uses readily available materials. numberanalytics.com | Exothermic, potential for homocoupling and rearrangement side reactions. |

| Transmetallation | Propyne | n-Butyllithium, MgCl₂ | Anhydrous THF, -78°C to RT | Good for substrates incompatible with direct synthesis. | Two-step process, requires cryogenic temperatures. kcl.ac.uk |

| Halogen-Mg Exchange | 1-Iodo/Bromopropyne | i-PrMgCl·LiCl | Anhydrous THF, -40°C to RT | Mild conditions, high functional group tolerance, fast reaction rates. harvard.eduresearchgate.net | Requires preparation or purchase of the "Turbo Grignard" reagent. |

Advanced Methods for Alkynylmagnesium Chloride Generation

Recent research has led to innovative methods for generating alkynylmagnesium chlorides from non-traditional precursors. One such advanced method involves a sequence of a sulfoxide (B87167)/magnesium exchange reaction followed by a Fritsch–Buttenberg–Wiechell (FBW) rearrangement. chemrxiv.orgchemrxiv.org

This strategy, developed by Satoh and coworkers, utilizes 1-chlorovinyl p-tolyl sulfoxides as starting materials. The process unfolds in three sequential steps within a single pot:

Sulfoxide/Magnesium Exchange: The 1-chlorovinyl p-tolyl sulfoxide is treated with an excess of a "Turbo Grignard" reagent (i-PrMgCl·LiCl). This results in a sulfoxide/magnesium exchange, generating a magnesium alkylidene carbenoid. chemrxiv.orgchemrxiv.org

Fritsch–Buttenberg–Wiechell (FBW) Rearrangement: The highly reactive magnesium alkylidene carbenoid intermediate spontaneously undergoes a 1,2-migration, known as the FBW rearrangement, to form a terminal alkyne. chemrxiv.orgchemrxiv.org

Deprotonation: The terminal alkyne generated in situ is immediately deprotonated by the excess "Turbo Grignard" reagent present in the reaction mixture, yielding the final alkynylmagnesium chloride. chemrxiv.orgchemrxiv.org

This methodology provides a novel entry to alkynylmagnesium chlorides from stable, readily available sulfoxide precursors and has been shown to be effective for generating a variety of substituted alkynyl Grignard reagents. chemrxiv.org

Synthesis from 1-Chlorovinyl p-Tolyl Sulfoxides via Multi-Step Transformations

The general pathway begins with the reaction of a 1-chlorovinyl p-tolyl sulfoxide with a Grignard reagent, such as isopropylmagnesium chloride. This initiates a cascade that first produces a reactive intermediate known as a magnesium alkylidene carbenoid. chemrxiv.org This carbenoid then undergoes the Fritsch–Buttenberg–Wiechell (FBW) rearrangement to form a terminal alkyne. chemrxiv.orgd-nb.info Finally, the terminal alkyne is deprotonated by the Grignard reagent present in the reaction mixture to yield the alkynylmagnesium chloride. chemrxiv.org

The initial and critical step in the conversion of 1-chlorovinyl p-tolyl sulfoxides to alkynylmagnesium chlorides is the sulfoxide/magnesium exchange reaction. rsc.org In this step, a Grignard reagent, for instance, isopropylmagnesium chloride (i-PrMgCl), reacts with the 1-chlorovinyl p-tolyl sulfoxide at a low temperature. nih.gov The reaction proceeds via a nucleophilic attack of the Grignard reagent on the sulfoxide group. This results in the displacement of the p-tolylsulfinyl group and its replacement by the '-MgCl' moiety from the Grignard reagent. beilstein-journals.org

This exchange transforms the sulfoxide into a (1-chloroalk-1-enyl)magnesium chloride, an intermediate species referred to as a magnesium alkylidene carbenoid. chemrxiv.orgd-nb.info The choice of the Grignard reagent is crucial; reagents like isopropylmagnesium chloride have proven to be optimal for this transformation. nih.govbeilstein-journals.org The exchange reaction is generally efficient and sets the stage for the subsequent rearrangement. The halogen-magnesium exchange mechanism has been shown to be significantly accelerated by the presence of lithium chloride, which forms a highly reactive "turbo Grignard reagent" (e.g., i-PrMgCl·LiCl). rsc.org This enhanced reactivity allows the exchange to occur efficiently even at low temperatures. rsc.org

Following the sulfoxide/magnesium exchange, the resulting magnesium alkylidene carbenoid undergoes a 1,2-rearrangement known as the Fritsch–Buttenberg–Wiechell (FBW) rearrangement. chemrxiv.orgd-nb.infowikipedia.org This reaction is fundamental for converting vinyl derivatives into alkynes. beilstein-journals.org In this specific pathway, the magnesium alkylidene carbenoid, which has both a magnesium and a chlorine atom attached to the same vinylic carbon, is an unstable intermediate. chemrxiv.orgbeilstein-journals.org

The rearrangement involves the migration of a substituent from the adjacent carbon to the carbenoid carbon, with the concurrent elimination of the magnesium chloride moiety, leading to the formation of a carbon-carbon triple bond. wikipedia.org The mechanism is understood to proceed through a stepwise process involving a vinylidene-like reactive intermediate. chemrxiv.orgbeilstein-journals.org The efficiency and outcome of the FBW rearrangement are dependent on the structure of the carbenoid, with the trans relationship between the migrating group and the chlorine atom being important for a successful 1,2-rearrangement. d-nb.infobeilstein-journals.org This step effectively transforms the vinyl framework derived from the initial sulfoxide into the target alkyne structure. rsc.orgresearchgate.net

The final step in this one-pot synthesis of prop-1-ynylmagnesium chloride is the deprotonation of the terminal alkyne generated from the FBW rearrangement. chemrxiv.org Terminal alkynes feature a weakly acidic proton on the sp-hybridized carbon (pKa ≈ 25). wiley-vch.de This acidity is sufficient for the alkyne to be deprotonated by a strong base, such as the Grignard reagent already present in the reaction mixture. wiley-vch.deresearchgate.netnii.ac.jp

Mechanistic Investigations of Prop 1 Ynylmagnesium Chloride Reactivity

Nucleophilic Addition Reactions to Carbonyl Compounds

The reaction of prop-1-ynylmagnesium chloride with carbonyl compounds is a cornerstone of its synthetic utility. The polarized carbon-magnesium bond allows the prop-1-ynyl anion to act as a strong nucleophile, attacking the electrophilic carbonyl carbon.

The addition of prop-1-ynylmagnesium chloride to aldehydes and ketones is a direct and efficient method for the synthesis of propargylic alcohols. The fundamental mechanism involves the nucleophilic attack of the alkynyl carbon on the carbonyl carbon, which proceeds via a six-membered ring transition state. This attack disrupts the carbon-oxygen π-bond, leading to the formation of a tetrahedral magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide, yielding the final propargylic alcohol. organic-chemistry.orgmdpi.com

Reaction with aldehydes (R'-H) produces secondary propargylic alcohols, while reaction with ketones (R', R'' ≠ H) affords tertiary propargylic alcohols. organic-chemistry.org The reaction is generally high-yielding and tolerates a wide variety of substituents on the carbonyl compound. researchgate.net For instance, studies using the analogous prop-1-ynylmagnesium bromide have demonstrated successful additions to various ketones, yielding the corresponding tertiary propargyl alcohols with good efficiency. thieme-connect.descirp.org

Table 1: Synthesis of Propargylic Alcohols from Carbonyl Compounds and Prop-1-ynylmagnesium Halides

| Carbonyl Compound | Grignard Reagent | Product | Yield (%) | Reference |

| (Z)-5-(4-((E)-3-Oxobut-1-en-1-yl)cyclopent-2-en-1-yl)-2-methyloxazole | Prop-1-ynylmagnesium bromide | (Z)-5-(4-((E)-3-Hydroxy-3-methylhex-4-yn-1-en-1-yl)cyclopent-2-en-1-yl)-2-methyloxazole | 87 | thieme-connect.de |

| (E)-5-(4-((E)-3-Oxobut-1-en-1-yl)cyclopent-2-en-1-yl)-2-methyloxazole | Prop-1-ynylmagnesium bromide | (E)-5-(4-((E)-3-Hydroxy-3-methylhex-4-yn-1-en-1-yl)cyclopent-2-en-1-yl)-2-methyloxazole | 69 | thieme-connect.de |

| p-Anisaldehyde | Prop-1-ynylmagnesium bromide | 1-(4-Methoxyphenyl)but-2-yn-1-ol | - | scirp.orgresearchgate.net |

Unlike aldehydes and ketones, the reaction of prop-1-ynylmagnesium chloride with esters and acid halides typically proceeds with a lack of selectivity, leading to double addition of the nucleophile. masterorganicchemistry.comchemistrysteps.com

The initial step is a nucleophilic acyl substitution. The prop-1-ynyl group attacks the ester or acid halide carbonyl, forming a tetrahedral intermediate. vanderbilt.edu This intermediate is unstable and rapidly collapses, expelling the alkoxy (-OR) or halide (-X) group and forming an α,β-alkynyl ketone. chemistrysteps.com

However, the newly formed ketone is also highly reactive towards the Grignard reagent, generally more so than the starting ester. chemistrysteps.com Consequently, a second equivalent of prop-1-ynylmagnesium chloride immediately adds to the ketone via the mechanism described in section 3.1.1. This results in the formation of a tertiary alcohol containing two prop-1-ynyl groups after acidic workup. libretexts.orglibretexts.org

Due to the high reactivity of Grignard reagents, it is very difficult to isolate the intermediate ketone. libretexts.org Therefore, this reaction is considered a non-selective pathway for producing alkynyl ketones but serves as a reliable method for synthesizing specific tertiary alcohols. To achieve selective conversion to the ketone, less reactive organometallic reagents, such as lithium diorganocuprates (Gilman reagents), are typically employed. libretexts.orgchemistrysteps.com

Table 2: Non-Selective Addition to Esters and Acid Halides

| Substrate | Reagent | Intermediate Ketone | Final Product (after workup) |

| Phenyl acetate | 2 eq. Prop-1-ynylmagnesium chloride | 1-Phenylbut-2-yn-1-one | 4-Methyl-1-phenylhepta-1,5-diyn-3-ol |

| Ethanoyl chloride | 2 eq. Prop-1-ynylmagnesium chloride | Pent-3-yn-2-one | 3-Methylhex-4-yn-2-ol |

Reactions with Nitriles: Pathways Leading to Ketone and Aldehyde Derivatives

The reaction of prop-1-ynylmagnesium chloride with nitriles provides a direct and selective pathway to α,β-alkynyl ketones. ucalgary.camasterorganicchemistry.com Unlike the reactions with esters, the addition stops cleanly after the first nucleophilic attack.

The mechanism begins with the nucleophilic addition of the prop-1-ynyl group to the electrophilic carbon of the nitrile triple bond. ucalgary.calibretexts.org This forms a resonance-stabilized magnesium salt of an imine (an iminate). This intermediate is stable under the anhydrous reaction conditions and does not react with a second equivalent of the Grignard reagent. masterorganicchemistry.com During the subsequent aqueous acidic workup, the iminate is hydrolyzed. Protonation of the nitrogen atom is followed by the addition of water to the carbon, eventually leading to the elimination of ammonia (B1221849) and the formation of the corresponding ketone. masterorganicchemistry.com

This method is a valuable tool for synthesizing a wide array of alkynyl ketones from readily available nitrile precursors. organic-chemistry.orgorganic-chemistry.orgbyjus.com The primary products of this reaction are ketones; the formation of aldehyde derivatives is not a characteristic outcome. libretexts.orglibretexts.org

Table 3: Synthesis of Ketones from Nitriles and Prop-1-ynylmagnesium Halides

| Nitrile Substrate | Grignard Reagent | Product (after hydrolysis) | Reference |

| Benzonitrile | Prop-1-ynylmagnesium chloride | 1-Phenylbut-2-yn-1-one | ucalgary.camasterorganicchemistry.com |

| Acetonitrile | Prop-1-ynylmagnesium chloride | Pent-3-yn-2-one | ucalgary.camasterorganicchemistry.com |

| Cyclohexanecarbonitrile | Prop-1-ynylmagnesium chloride | 1-Cyclohexylbut-2-yn-1-one | ucalgary.camasterorganicchemistry.com |

Ring-Opening Reactions with Epoxides (Oxiranes) and Subsequent Functionalization

Prop-1-ynylmagnesium chloride readily opens epoxide rings in a nucleophilic substitution reaction, providing a route to γ-alkynyl alcohols (a class of homoallylic alcohols). thieme-connect.deorganic-chemistry.org The reaction mechanism is analogous to an SN2 attack. The high ring strain of the three-membered epoxide ring facilitates the reaction, even though an alkoxide is typically a poor leaving group. libretexts.org

The nucleophilic prop-1-ynyl anion attacks one of the electrophilic carbons of the epoxide, leading to the cleavage of a carbon-oxygen bond. rsc.org In the case of unsymmetrical epoxides, the reaction exhibits significant regioselectivity. The attack generally occurs at the less sterically hindered carbon atom, a hallmark of the SN2 mechanism. libretexts.org This regioselectivity is catalyst-controlled in some systems but primarily substrate-controlled with Grignard reagents. rsc.org The initial product is a magnesium alkoxide, which upon protonation during workup, yields the trans-β-substituted alcohol. libretexts.org

This reaction is a powerful method for extending a carbon chain by three carbons while introducing both a hydroxyl and an alkynyl functional group, which are available for further synthetic transformations.

Table 4: Regioselective Ring-Opening of Epoxides

| Epoxide | Reagent | Product (after workup) | Regioselectivity | Reference |

| Propylene oxide | Prop-1-ynylmagnesium chloride | Hept-5-yn-2-ol | Attack at less substituted carbon | thieme-connect.delibretexts.org |

| Styrene oxide | Prop-1-ynylmagnesium chloride | 1-Phenylpent-3-yn-1-ol | Attack at less substituted (benzylic) carbon | thieme-connect.delibretexts.org |

| Cyclohexene oxide | Prop-1-ynylmagnesium chloride | trans-2-(Prop-1-ynyl)cyclohexan-1-ol | Anti-addition | thieme-connect.delibretexts.org |

Carboxylation Reactions with Carbon Dioxide: Synthesis of Alkynoic Acids

The reaction of Grignard reagents with carbon dioxide (often in its solid form, dry ice) is a classic method for the synthesis of carboxylic acids. organic-chemistry.org Prop-1-ynylmagnesium chloride undergoes this carboxylation to produce but-2-ynoic acid, also known as tetrolic acid.

The mechanism involves the nucleophilic attack of the prop-1-ynyl carbanion on the electrophilic carbon atom of carbon dioxide. This addition reaction forms a magnesium carboxylate salt. Subsequent treatment with a strong aqueous acid (e.g., HCl) in a workup step protonates the carboxylate, liberating the free alkynoic acid. This reaction provides a straightforward and efficient one-carbon homologation that converts the alkynyl Grignard reagent into a valuable carboxylic acid derivative.

Coupling Reactions Involving Prop-1-ynylmagnesium Chloride

Prop-1-ynylmagnesium chloride can participate in various transition-metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds between the prop-1-ynyl unit and other organic moieties. These reactions significantly expand the synthetic utility of this Grignard reagent beyond simple addition chemistry.

Common examples include Kumada-type couplings, which typically employ nickel or palladium catalysts to couple the Grignard reagent with aryl, vinyl, or alkyl halides. nih.gov For instance, nickel-catalyzed protocols have been developed for the cross-coupling of tertiary alkylmagnesium halides with aryl bromides. nih.gov Another important class of reactions is copper-catalyzed couplings, such as the Cadiot-Chodkiewicz or Sonogashira-type reactions, where the alkynyl Grignard couples with terminal alkynes or organic halides, respectively. These methods are powerful for the synthesis of unsymmetrical diynes and arylalkynes.

Table 5: Examples of Coupling Reactions

| Coupling Partner | Catalyst | Product Type | Reference |

| Iodobenzene | Pd(PPh₃)₄/CuI | 1-Phenylprop-1-yne | thieme-connect.de |

| 4-Bromoanisole | NiCl₂/NHC Ligand | 1-Methoxy-4-(prop-1-yn-1-yl)benzene | nih.gov |

| Vinyl bromide | NiCl₂/NHC Ligand | Pent-1-en-3-yne | nih.gov |

Mechanistic Analysis of Wurtz-Type Coupling Side Reactions

During the formation and subsequent reactions of Grignard reagents like prop-1-ynylmagnesium chloride, Wurtz-type coupling can occur as a significant side reaction. alfa-chemistry.combyjus.com This process involves the coupling of two organic halide molecules in the presence of a metal, leading to the formation of a new carbon-carbon bond and often resulting in undesired dimeric products. wikipedia.orgaakash.ac.in

The mechanism of the Wurtz reaction is generally believed to involve free radical intermediates. byjus.comaakash.ac.in It begins with a metal-halogen exchange, similar to the initial step in Grignard reagent formation. wikipedia.org This step can be described as a single electron transfer (SET) from the magnesium metal surface to the organic halide. alfa-chemistry.com This transfer generates a radical intermediate and a metal halide. wikipedia.orgaakash.ac.in

For prop-1-ynylmagnesium chloride, the analogous Wurtz-type side reaction would involve the coupling of two prop-1-ynyl moieties. This can occur through the reaction of the formed Grignard reagent with unreacted prop-1-ynyl chloride or through the dimerization of radical intermediates generated on the magnesium surface. alfredstate.edu The propensity for these side reactions is influenced by factors such as reaction temperature and the concentration of the alkyl halide. alfa-chemistry.com Higher temperatures and slower addition of the halide can favor the desired Grignard formation over the coupling side reaction. alfa-chemistry.com

It is important to note that while the Wurtz reaction itself is often low-yielding for many alkyl halides, the principles of this coupling are relevant to understanding the formation of byproducts in Grignard reactions. wikipedia.orgjove.com The presence of these side reactions underscores the complexity of the reaction mixture, which is not simply a solution of RMgX but a dynamic equilibrium of various species. alfa-chemistry.com

Cross-Coupling Methodologies (e.g., Palladium-Catalyzed Sonogashira-type with Alkynyl Grignards)

Prop-1-ynylmagnesium chloride and other alkynyl Grignard reagents are valuable nucleophiles in palladium-catalyzed cross-coupling reactions, most notably in variations of the Sonogashira coupling. lakeheadu.caokstate.edu The Sonogashira reaction traditionally involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. okstate.eduorganic-chemistry.org

In a modified approach, alkynyl Grignard reagents can be used in place of the terminal alkyne and amine base. lakeheadu.ca This offers an alternative pathway for the formation of the key organopalladium intermediate. The generally accepted mechanism for the Sonogashira coupling involves a catalytic cycle that includes the palladium catalyst in different oxidation states. okstate.eduresearchgate.net

The key steps in the palladium-catalyzed cross-coupling with an alkynyl Grignard reagent are:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl or vinyl halide (Ar-X) to form a Pd(II) intermediate, Ar-Pd-X. okstate.edu

Transmetalation: The alkynyl group from the Grignard reagent (prop-1-ynylmagnesium chloride) is transferred to the palladium center, displacing the halide and forming an alkynyl-aryl-palladium(II) complex. lakeheadu.ca This step is a crucial difference from the traditional Sonogashira, where a copper acetylide is typically involved in the transmetalation.

Reductive Elimination: The coupled product, the internal alkyne, is eliminated from the palladium complex, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle. okstate.edu

The use of alkynyl Grignard reagents in Sonogashira-type couplings can be advantageous, particularly for substrates with electron-donating groups where high yields can be achieved. lakeheadu.ca Research has also explored transition-metal-free coupling reactions of ortho-substituted aryl and alkynyl Grignard reagents using an oxidant like 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) radical. acs.org

| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Reference |

| Prop-1-ynylmagnesium chloride | Aryl Halide | Pd(PPh₃)₄ | Internal Alkyne | lakeheadu.ca |

| Prop-1-ynylmagnesium chloride | Vinyl Halide | Pd(0) complex | Conjugated Enyne | okstate.edu |

| ortho-Substituted Aryl Grignard | Alkynyl Grignard | TEMPO (oxidant) | Disubstituted Alkyne | acs.org |

Metalation and Deprotonation Reactions Facilitated by Prop-1-ynylmagnesium Chloride

Acidity of Terminal Alkynes and Formation Equilibria

The formation of prop-1-ynylmagnesium chloride is fundamentally an acid-base reaction. Terminal alkynes, such as propyne (B1212725), are significantly more acidic than alkanes and alkenes. jove.comlibretexts.org The pKa of a terminal alkyne is approximately 25, compared to around 44 for an alkene and 51 for an alkane. jove.comntu.edu.sg This increased acidity is attributed to the sp hybridization of the carbon atom in the C-H bond. The higher s-character (50%) of the sp hybrid orbital brings the electron pair closer to the carbon nucleus, stabilizing the resulting acetylide anion. pressbooks.pub

Prop-1-ynylmagnesium chloride is formed by the reaction of propyne with a stronger Grignard reagent, such as ethylmagnesium bromide, in an ether solvent. In this reaction, the ethyl group of the Grignard reagent acts as a strong base, deprotonating the terminal alkyne. researchgate.net The equilibrium of this acid-base reaction favors the formation of the weaker acid (ethane, pKa ~51) and the weaker base (prop-1-ynylmagnesium chloride). jove.comntu.edu.sg

The general principle is that for a base to effectively deprotonate an acid, the pKa of the base's conjugate acid should be significantly higher than that of the acid being deprotonated. jove.comntu.edu.sg Since the conjugate acid of the ethyl anion is ethane, its high pKa ensures that the deprotonation of propyne proceeds to completion, establishing the equilibrium in favor of the alkynyl Grignard reagent. ntu.edu.sg

| Hydrocarbon | Hybridization | pKa | Reference |

| Ethane | sp³ | ~51 | jove.comntu.edu.sg |

| Ethene | sp² | ~44 | jove.comntu.edu.sg |

| Ethyne | sp | ~25 | jove.comntu.edu.sg |

Regioselective Deprotonation in Complex Molecular Architectures

The basicity of prop-1-ynylmagnesium chloride allows it to act as a deprotonating agent for protons more acidic than propyne itself. This property can be harnessed for the regioselective deprotonation of complex molecules, provided there is a sufficiently acidic proton available.

In a molecule with multiple acidic sites, prop-1-ynylmagnesium chloride will preferentially abstract the most acidic proton. For example, if a molecule contains both a terminal alkyne and a more acidic functional group like a carboxylic acid or an alcohol, the Grignard reagent will first react with the more acidic proton. This is a crucial consideration in synthesis design, as the presence of acidic functional groups can consume the Grignard reagent and prevent the desired nucleophilic addition or coupling reaction. libretexts.orglibretexts.org

However, this reactivity can also be exploited for selective transformations. By carefully choosing the Grignard reagent and the reaction conditions, it is possible to deprotonate a specific site in a polyfunctional molecule. The regioselectivity is governed by the relative pKa values of the different C-H or X-H bonds within the substrate. For instance, in a molecule with multiple, but differentially activated, C-H bonds, prop-1-ynylmagnesium chloride could selectively deprotonate the most acidic one, creating a new nucleophilic center at a specific position. This allows for subsequent reactions, such as alkylation or reaction with an electrophile, to occur at a predetermined site within a complex molecular framework.

Stereochemical Control and Diastereoselectivity in Prop-1-ynylmagnesium Chloride Additions

The addition of prop-1-ynylmagnesium chloride to chiral aldehydes and ketones is a powerful method for creating new stereocenters. The stereochemical outcome of these reactions can often be predicted and controlled by applying established models of asymmetric induction, such as the Felkin-Anh and chelation-control models. wikipedia.orgacs.org

Applicability and Limitations of Felkin–Anh and Chelation-Control Models

Felkin-Anh Model: This model is widely used to predict the diastereoselectivity of nucleophilic additions to chiral aldehydes and ketones that lack a chelating group adjacent to the carbonyl. wikipedia.orglibretexts.org The model posits that the largest substituent (L) on the α-carbon orients itself perpendicular to the carbonyl group to minimize steric interactions. The nucleophile, in this case, the prop-1-ynyl group, then attacks the carbonyl carbon from the less hindered face, following the Bürgi-Dunitz trajectory (an angle of approximately 107°). libretexts.orgyoutube.com This generally leads to the formation of the anti diastereomer as the major product.

Chelation-Control Model (Cram-Chelate Model): In contrast, when the α-carbon of the aldehyde or ketone bears a substituent that can chelate with the magnesium ion of the Grignard reagent (e.g., an alkoxy or amino group), the stereochemical outcome can be reversed. wikipedia.orglibretexts.org The magnesium ion coordinates to both the carbonyl oxygen and the heteroatom of the chelating group, forming a rigid five- or six-membered ring. This locks the conformation of the substrate, and the nucleophile is directed to attack from the less hindered face of this chelated complex. This typically results in the formation of the syn diastereomer as the major product. wikipedia.orglibguides.com

The choice between these two models and the resulting stereoselectivity depends on several factors:

The nature of the α-substituent: The presence of a Lewis basic group (e.g., -OR, -NR₂) favors the chelation model.

The Lewis acidity of the metal cation: More Lewis acidic metals enhance chelation. Magnesium from the Grignard reagent is capable of chelation.

The steric bulk of the substituents: Very bulky protecting groups on the chelating substituent can hinder the formation of the chelate, leading to Felkin-Anh control. libguides.com

Studies have shown that by systematically changing reaction conditions and additives, the stereochemical outcome of the addition of ethynylmagnesium bromide to certain erythrulose (B1219606) derivatives can be reversed with high levels of control, demonstrating the interplay between these models. researchgate.net

| Model | Key Feature | Predicted Major Product |

| Felkin-Anh | Steric control, non-chelating α-substituent | Anti diastereomer |

| Chelation-Control | Chelation of Mg²⁺ by α-substituent | Syn diastereomer |

Strategies for Ligand- and Substrate-Controlled Stereoselectivity

The generation of specific stereoisomers in chemical reactions is a cornerstone of modern synthetic chemistry, particularly in the preparation of complex molecular architectures and pharmacologically active compounds. For reactions involving prop-1-ynylmagnesium chloride, achieving high levels of stereoselectivity can be accomplished through two primary strategies: the use of chiral ligands to control the stereochemical outcome (ligand-controlled) or the influence of existing stereocenters within the reacting molecule (substrate-controlled). These approaches are pivotal in directing the formation of desired diastereomers or enantiomers.

Ligand-Controlled Stereoselectivity

In ligand-controlled stereoselective reactions, a chiral, non-racemic ligand is introduced to the reaction mixture. This ligand coordinates to the magnesium center of the Grignard reagent, creating a chiral environment that influences the trajectory of the nucleophilic attack. This strategy is particularly valuable for the asymmetric addition of the prop-1-ynyl group to prochiral electrophiles, such as aldehydes and ketones, to generate enantioenriched propargylic alcohols.

While specific data on chiral ligands for "Magnesium;prop-1-yne;chloride" is not extensively documented, the principle is well-established through analogous reactions with other organometallic reagents. For instance, the enantioselective addition of alkynylzinc reagents to aldehydes has been effectively catalyzed by chiral amino alcohols and biphenol derivatives. mdpi.comnih.gov These ligands form a chiral complex with the metal, which then delivers the alkynyl group to one face of the carbonyl preferentially.

A notable example involves the use of chiral biphenyldiol (BIPOL) ligands in the titanium-catalyzed addition of alkynylzincs to aldehydes. nih.gov The steric and electronic properties of the chiral ligand dictate the enantiomeric excess (ee) of the resulting propargylic alcohol.

| Entry | Aldehyde | Chiral Ligand | Yield (%) | ee (%) | Ref |

|---|---|---|---|---|---|

| 1 | Benzaldehyde | (S)-L5 | 85 | 93 | nih.gov |

| 2 | 4-Chlorobenzaldehyde | (S)-L5 | 88 | 92 | nih.gov |

| 3 | 2-Naphthaldehyde | (S)-L5 | 82 | 95 | nih.gov |

| 4 | 3-Phenylpropanal | (S)-L2 | 84 | 87 | nih.gov |

Table 1: Enantioselective Addition of Phenylacetylene to Aldehydes Catalyzed by a Chiral BIPOL Ligand. nih.gov

Similarly, chiral biphenols, such as 3,3'-disubstituted BINOL derivatives, have been shown to be effective catalysts for the asymmetric propargylation of ketones using allenylboronates, which are mechanistically related to Grignard additions. nih.govorganic-chemistry.orgnih.gov These findings strongly suggest that a similar ligand-based strategy could be successfully applied to reactions involving prop-1-ynylmagnesium chloride to achieve high levels of enantioselectivity. The development of new chiral biaryl ligands for the asymmetric addition of various Grignard reagents to ketones further underscores the potential of this approach for constructing chiral tertiary alcohols. rsc.org

Substrate-Controlled Stereoselectivity

Substrate-controlled stereoselectivity relies on the presence of one or more stereocenters within the electrophilic substrate. These existing chiral elements can direct the incoming nucleophile, in this case, prop-1-ynylmagnesium chloride, to attack from a less sterically hindered face, resulting in the preferential formation of one diastereomer.

A compelling example of this is the diastereoselective addition of alkynyl Grignard reagents to chiral uridine-derived aldehydes. In a study, the stereochemical outcome of the 5'-alkynylation was significantly influenced by the nature of the 2',3'-di-O-protecting groups on the uridine (B1682114) scaffold. When O-alkyl protecting groups were used, a modest diastereoselectivity in favor of the 5'R-isomer was observed. Conversely, the use of bulkier O-silyl protecting groups led to a dramatic reversal and increase in diastereoselectivity, favoring the 5'S-isomer with high preference. nih.gov This demonstrates how the steric environment created by the substrate's protecting groups can effectively control the stereochemistry of the addition.

Another powerful illustration of substrate control is the diastereoselective addition of propargylmagnesium bromide to chiral N-tert-butylsulfinyl imines. The chiral sulfinyl group attached to the imine nitrogen directs the addition of the Grignard reagent to one of the diastereotopic faces of the C=N bond. The diastereoselectivity of this reaction was found to be highly dependent on the solvent used. In a coordinating solvent like tetrahydrofuran (B95107) (THF), a high diastereomeric ratio was achieved. Interestingly, switching to a non-coordinating solvent like dichloromethane (B109758) (DCM) can lead to a reversal of diastereoselectivity in some cases.

| Entry | Substrate (Ar) | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Ref |

|---|---|---|---|---|---|

| 1 | C₆F₅ | THF | 75 | >95:5 | |

| 2 | C₆F₅ | DCM | 72 | 15:85 | |

| 3 | 4-CF₃C₆H₄ | THF | 68 | >95:5 | |

| 4 | 4-CF₃C₆H₄ | DCM | 70 | 10:90 |

Table 2: Diastereoselective Addition of Propargylmagnesium Bromide to Chiral Sulfinyl Imines.

These examples highlight the profound influence that the inherent chirality of a substrate can exert on the stereochemical course of a reaction with prop-1-ynylmagnesium chloride, providing a reliable method for the synthesis of specific diastereomers.

Applications of Prop 1 Ynylmagnesium Chloride in Complex Molecule Synthesis

Synthesis of Hydroxy Enynes and Subsequent Annulation Reactions (e.g., Gold(I)-Catalyzed Benzannulation)

A significant application of prop-1-ynylmagnesium chloride is in the synthesis of 3-hydroxy-1,5-enynes, which are valuable precursors for cyclization reactions. The synthesis begins with the nucleophilic addition of prop-1-ynylmagnesium chloride to an α,β-unsaturated aldehyde. This reaction constructs a propargyl alcohol scaffold, which can be further elaborated.

These resulting 3-hydroxy-1,5-enynes are ideal substrates for gold(I)-catalyzed benzannulation reactions. researchgate.netresearchgate.net This powerful transformation allows for the rapid construction of substituted tetrahydronaphthalene and other aromatic ring systems under mild conditions. researchgate.net The reaction is typically catalyzed by a combination of a gold(I) source, such as triphenylphosphinegold(I) chloride (Ph3PAuCl), and a silver salt cocatalyst like silver triflate (AgOTf) or a strong Brønsted acid like triflic acid (TfOH). researchgate.net The process is believed to proceed through a 6-endo-dig cyclization pathway, leading to the formation of functionalized benzenes. acs.orgbeilstein-journals.org This methodology is noted for its compatibility with various functional groups and its efficiency in producing meta-substituted aromatic rings in good yields. researchgate.net

| Starting Aldehyde/Ketone | Propargylating Agent | Resulting Propargyl Alcohol | Annulation Catalyst | Final Product Class | Ref |

| α,β-Unsaturated Aldehyde | Prop-1-ynylmagnesium chloride | 3-Hydroxy-1,5-enyne | Ph3PAuCl / AgOTf | Tetrahydronaphthalene | researchgate.net |

| α,β-Unsaturated Aldehyde | Prop-1-ynylmagnesium chloride | 3-Hydroxy-1,5-enyne | Ph3PAuCl / TfOH | Substituted Benzene | researchgate.net |

| Benzaldehyde | Prop-1-ynylmagnesium bromide | 1-Phenylbut-2-yn-1-ol | L1AuCl | 2,3-Dihydrofuran | acs.org |

This table illustrates the general synthetic pathway from aldehydes/ketones to complex cyclic products using prop-1-ynylmagnesium halides and subsequent gold-catalyzed cyclization.

Preparation of Carbon-11 (B1219553) Labeled Amides for Radiochemical Applications

The short half-life of carbon-11 (t½ ≈ 20.4 min) makes it an ideal radionuclide for positron emission tomography (PET), a non-invasive imaging technique used in clinical diagnostics and biomedical research. The development of novel C-11 labeled PET tracers is crucial for studying biological processes in vivo. Prop-1-ynylmagnesium chloride can serve as a key building block in the synthesis of precursors for radiolabeling.

While direct use in the final radiolabeling step is uncommon, the propargyl group introduced by the Grignard reagent can be a versatile handle for constructing the necessary precursor molecule (stannane or boronic ester) for a subsequent palladium-mediated [¹¹C]carbon monoxide ([¹¹C]CO) aminocarbonylation reaction. nih.gov For example, a precursor molecule containing the propargyl group can be synthesized. This alkyne can then be transformed through hydrostannylation or hydroboration to create the vinylstannane or vinylborane (B8500763) precursor needed for the carbonylation. This final step involves the rapid incorporation of [¹¹C]CO and an amine to form the desired ¹¹C-labeled amide. This multi-step strategy allows for the late-stage introduction of the radioisotope, which is critical for maximizing the radiochemical yield of the final PET tracer. nih.gov This approach has been successfully applied to generate ¹¹C-labeled acrylamides for imaging tissue transglutaminase (TG2) activity, a target implicated in various diseases. nih.gov

Role in the Total Synthesis of Polyketide Natural Products (e.g., Lasonolides)

The total synthesis of complex natural products is a testament to the power of modern organic chemistry. Prop-1-ynylmagnesium chloride and its bromide analogue are instrumental in creating key fragments for these intricate targets. The lasonolides, a class of marine-derived polyketides, exhibit potent biological activities and have been the subject of numerous synthetic efforts. nih.govnih.gov

Generation of Optically Active Allenes via Hydromagnesiation Routes

Optically active allenes are important chiral building blocks in organic synthesis. While direct hydromagnesiation of prop-1-ynylmagnesium chloride itself is not a standard route, this Grignard reagent is a key precursor to substrates used in the synthesis of allenes. The typical pathway involves the reaction of prop-1-ynylmagnesium chloride with an aldehyde to form a secondary propargyl alcohol.

These chiral propargyl alcohols can then be converted into optically active allenes through various methods, such as rearrangement reactions. For instance, the synthesis of multivinylallenes has been explored where a propargyl precursor is a central intermediate. anu.edu.au The conversion of propargyl alcohols to allenes can be achieved through reactions with specific reagents that promote a researchgate.netnih.gov-sigmatropic rearrangement (e.g., via sulfinate or phosphinate esters) or through transition-metal-catalyzed processes. The stereochemistry of the starting propargyl alcohol can be controlled, which in turn dictates the chirality of the resulting allene, making this an important strategy for asymmetric synthesis.

Utility in the Construction of Diverse Heterocyclic Compounds (e.g., Thiazole (B1198619) Building Blocks)

Heterocyclic compounds are ubiquitous in pharmaceuticals, agrochemicals, and materials science. Prop-1-ynylmagnesium chloride provides a reliable method for introducing a propargyl group that can be elaborated into various heterocyclic systems. sigmaaldrich.com Thiazole-containing molecules, for example, are known for their diverse biological activities and serve as important building blocks. rsc.org

In the synthesis of complex thiazole-containing architectures, prop-1-ynylmagnesium bromide has been used to react with ketone precursors that already contain a thiazole or oxazole (B20620) moiety. thieme-connect.de This addition reaction yields a tertiary propargyl alcohol. thieme-connect.de This intermediate is then strategically manipulated in subsequent steps. For instance, the alcohol can be oxidized to a ketone, or the alkyne can be hydrated to form a β-diketone. These new functionalities set the stage for intramolecular cyclization reactions, such as the intramolecular Diels–Alder (IMDA) reaction, to construct fused or bridged polycyclic systems. thieme-connect.dethieme-connect.com This strategy effectively leverages the reactivity of the Grignard reagent to install a versatile three-carbon unit that is later cyclized to build molecular complexity.

| Heterocycle Precursor | Reagent | Key Intermediate | Cyclization Strategy | Final Heterocyclic System | Ref |

| Oxazole-substituted ketone | Prop-1-ynylmagnesium bromide | Tertiary propargyl alcohol | Intramolecular Diels-Alder | Fused Pyridine/Furan | thieme-connect.de |

| Thiazole-substituted aldehyde | Prop-1-ynylmagnesium chloride | Secondary propargyl alcohol | Oxidation & Cyclization | Complex Thiazole Derivative | N/A |

This table outlines a general approach for using prop-1-ynylmagnesium halides to construct complex heterocyclic systems.

Advanced Carbon-Carbon Bond Forming Strategies

The ring-opening of epoxides with carbon nucleophiles is a fundamental and powerful method for constructing complex alcohols with high stereochemical control. Prop-1-ynylmagnesium chloride is an effective nucleophile for this transformation, leading to the formation of homopropargyl alcohols. A key challenge and opportunity in this reaction is controlling the regioselectivity—that is, determining which of the two epoxide carbons is attacked by the nucleophile.

The reaction of propargyl Grignard reagents with unsymmetrically substituted epoxides generally proceeds with high regioselectivity, attacking the least sterically hindered carbon atom of the epoxide ring. thieme-connect.de This is characteristic of an SN2-type mechanism under basic or neutral conditions. d-nb.info The result is the formation of a β-alkynyl alcohol, where the new carbon-carbon bond is at the terminal position of the original epoxide and the hydroxyl group is at the internal position. The stereochemistry of the epoxide is typically inverted at the center of attack. This predictable regioselectivity makes prop-1-ynylmagnesium chloride a valuable reagent for the synthesis of complex polyfunctional molecules where precise placement of the alkyne and hydroxyl groups is required. thieme-connect.dersc.org

| Epoxide Substrate | Reagent | Major Product | Regioselectivity | Ref |

| Terminal Epoxide (e.g., Propylene Oxide) | Prop-1-ynylmagnesium chloride | Homopropargyl alcohol (attack at C1) | Attack at the least substituted carbon | thieme-connect.de |

| Steroid 5α,6α-oxide | Prop-2-ynylmagnesium bromide | 5α-hydroxy-6β-prop-2-ynyl derivative | Attack at C6 (less hindered) | thieme-connect.de |

| 2-(2′-oxiranyl)-1,2,3,6-tetrahydropyridine | Organometallic Reagents | 2-[(R)-1-hydroxyalkyl]- or 2-[(S)-2-hydroxy-1-alkyl]-1,2,3,6-tetrahydropyridines | Reagent-dependent | rsc.org |

This table summarizes the regiochemical outcome of epoxide opening reactions with propargyl Grignard reagents.

Construction of Arylalkynes for Material Science Applications

Prop-1-ynylmagnesium chloride serves as a crucial reagent in the synthesis of arylalkynes, a class of compounds with significant applications in material science. The introduction of the prop-1-ynyl group to an aromatic ring is typically achieved through cross-coupling reactions, where the Grignard reagent, prop-1-ynylmagnesium chloride, reacts with a halogenated arene. This process is often catalyzed by transition metals such as palladium or copper.

The resulting arylalkynes are of considerable interest due to their rigid, linear structures and extended π-conjugation, which impart valuable electronic and photophysical properties. These characteristics make them suitable for a range of material science applications, including:

Organic Electronics: Arylalkynes are used as building blocks for organic semiconductors, which are essential components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The ability to tune the electronic properties of these materials by modifying the substituents on the aromatic ring makes them highly versatile.

Nonlinear Optics: The extended π-systems of arylalkynes can give rise to significant nonlinear optical (NLO) properties. Materials exhibiting NLO behavior are critical for applications in optical communications, data storage, and optical computing.

Molecular Wires: The linear, conjugated nature of oligo(arylene-ethynylene)s, which are polymers constructed from repeating arylalkyne units, allows for efficient charge transport. This property makes them promising candidates for use as molecular-scale wires in nanoelectronic devices.

Research in this area focuses on the development of efficient and selective catalytic systems for the synthesis of functionalized arylalkynes. For instance, copper and palladium-catalyzed cross-coupling reactions of 2,2′-diiodo-1,1′-biphenyls with arylalkynes have been demonstrated as a viable route to produce more complex, functionalized systems. thieme-connect.de The careful design of these molecules allows for the fine-tuning of their properties for specific material science applications.

Contribution to Asymmetric Synthesis and Chiral Induction Methodologies

The generation of chiral centers with a defined three-dimensional arrangement is a cornerstone of modern organic chemistry, particularly in the synthesis of pharmaceuticals and other biologically active molecules. uwindsor.ca Asymmetric synthesis refers to a reaction in which an achiral starting material is converted into a chiral product, resulting in an unequal mixture of stereoisomers. uwindsor.ca Prop-1-ynylmagnesium chloride, as a nucleophilic source of the propargyl group, can participate in reactions that create new stereocenters.

The primary contribution of prop-1-ynylmagnesium chloride in this field is through its addition to prochiral electrophiles, such as aldehydes and ketones. In the absence of any chiral influence, the addition of the Grignard reagent to a prochiral carbonyl compound will result in a racemic mixture of the corresponding propargyl alcohol. However, by employing chiral auxiliaries, chiral ligands, or chiral catalysts, it is possible to induce facial selectivity in the nucleophilic attack, leading to an enrichment of one enantiomer over the other.

Methodologies for achieving this chiral induction include:

Use of Chiral Ligands: The Grignard reagent can be modified by the addition of a chiral ligand, which coordinates to the magnesium center. This chiral environment influences the trajectory of the nucleophilic attack on the electrophile, favoring the formation of one stereoisomer.

Substrate Control: A chiral center already present in the electrophile can direct the addition of the Grignard reagent. This is a common strategy in the synthesis of complex natural products where existing stereochemistry is used to set new stereocenters.

Chiral Catalysts: The reaction can be catalyzed by a chiral species, such as a chiral Lewis acid, which activates the electrophile and creates a chiral environment for the reaction to occur.

While direct, highly enantioselective additions of simple Grignard reagents like prop-1-ynylmagnesium chloride can be challenging, they serve as a fundamental tool in the broader context of asymmetric synthesis. The resulting chiral propargyl alcohols are versatile intermediates that can be further elaborated into a wide array of complex chiral molecules. The development of more effective and general methods for the asymmetric addition of alkynyl Grignard reagents remains an active area of research. uwindsor.camdpi.comnih.govbeilstein-journals.org

Spectroscopic and Structural Characterization Techniques for Organomagnesium Complexes Research Perspectives

Spectroscopic Analysis of Magnesium-Carbon Bonds and Coordination Environments

Spectroscopic techniques provide unparalleled insight into the electronic and geometric structure of organomagnesium complexes at the molecular level. They are essential for characterizing the vital magnesium-carbon bond and the coordination sphere of the metal center, which is often composed of solvent molecules like tetrahydrofuran (B95107) (THF) or diethyl ether.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive method for investigating the constitution of Grignard reagents in solution. rsc.org It provides detailed information about the molecular structure and is particularly adept at probing dynamic processes such as the Schlenk equilibrium and rapid isomeric rearrangements. caltech.eduresearchgate.net

For a compound like propargylmagnesium chloride, ¹H and ¹³C NMR are the primary nuclei of interest. However, the interpretation of NMR spectra for Grignard reagents can be complex. These species often exist as a dynamic equilibrium mixture of the organomagnesium halide (RMgX) and the corresponding diorganomagnesium (R₂Mg) and magnesium dihalide (MgX₂) species, an equilibrium known as the Schlenk equilibrium. diva-portal.org Furthermore, rapid intermolecular exchange processes often lead to time-averaged signals, where the observed chemical shifts represent a weighted average of the species present. researchgate.net

Propargylmagnesium chloride is expected to exhibit a particularly dynamic behavior, existing in equilibrium with its allenic isomer, allenylmagnesium chloride. This type of rapid tautomeric exchange is well-documented for related allylic Grignard reagents, which show interconversion between isomeric forms that is rapid on the NMR timescale at room temperature. rsc.orgcaltech.edursc.org At lower temperatures, this exchange can sometimes be slowed sufficiently to observe the individual species.

| Compound Type | Carbon Atom | Typical Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| Alkylmagnesium Halide (e.g., MeMgCl) | α-Carbon | -10 to -15 | researchgate.net |

| Allylic Grignard Reagent | α-Carbon | ~50-70 | rsc.org |

| Alkynyl Grignard Reagent (Predicted) | α-Carbon (sp) | ~90-110 | General Knowledge |

| Alkynyl Grignard Reagent (Predicted) | β-Carbon (sp) | ~70-90 | General Knowledge |

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of molecules. For propargylmagnesium chloride, these methods are crucial for identifying key functional groups and gaining insight into the nature of the magnesium-carbon bond.

The most characteristic vibrations for this compound would be the carbon-carbon triple bond (C≡C) and terminal alkyne carbon-hydrogen (≡C-H) stretches. Terminal alkynes typically show a sharp and diagnostically useful ≡C–H stretching absorption near 3300 cm⁻¹. pressbooks.pub The C≡C stretching absorption is found in the 2100 to 2260 cm⁻¹ region; this band is generally more intense for terminal alkynes than for internal ones. pressbooks.pub

The direct observation of the magnesium-carbon (Mg-C) stretching vibration provides direct evidence of the organometallic bond. This absorption occurs in the far-infrared region of the spectrum, typically as a broad band between 365 and 535 cm⁻¹, depending on the nature of the organic group. researchgate.net

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Reference |

|---|---|---|---|

| C-H Stretch | ≡C-H (Terminal Alkyne) | ~3300 | pressbooks.pub |

| C≡C Stretch | -C≡C- (Alkyne) | 2100 - 2260 | pressbooks.pub |

| Mg-C Stretch | Mg-CH₂- | ~365 - 535 | researchgate.net |

X-ray Crystallography for Solid-State Structure Determination of Related Organomagnesium Compounds

X-ray crystallography is considered the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.org For organometallic compounds, it provides invaluable information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. numberanalytics.com

While obtaining suitable single crystals of Grignard reagents can be challenging, numerous structures have been determined, revealing key structural motifs. In the solid state, Grignard reagents often crystallize as solvated monomers or dimers. Monomeric complexes typically adopt a distorted tetrahedral geometry around the magnesium atom, with the formula RMgX(L)₂, where L is a coordinating solvent molecule like THF. diva-portal.org Dimeric structures are also common, where two magnesium centers are bridged by the two halide atoms. diva-portal.org The structure of ethylmagnesium bromide dietherate, for example, was determined to be a monomeric, tetrahedrally coordinated magnesium species. acs.org Given these precedents, propargylmagnesium chloride would be expected to form a similar four-coordinate, distorted tetrahedral complex with solvent molecules in its crystalline state.

Mass Spectrometry for Reaction Monitoring, Intermediates, and Product Identification

Mass spectrometry (MS) is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weights and elemental compositions. In the context of organomagnesium chemistry, soft ionization techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are particularly valuable. upce.cz ESI-MS allows for the gentle transfer of ions from solution into the gas phase, making it possible to observe the various species that exist in the complex Grignard solution, including aggregates and intermediates. researchgate.netupce.cz

This technique has been used to study the Schlenk equilibrium and the influence of additives like lithium chloride, which can form ate complexes that are detectable by ESI-MS. researchgate.net For a reaction involving propargylmagnesium chloride, MS would be an essential tool for monitoring the consumption of starting materials and the formation of products. walisongo.ac.id It can also help identify potential byproducts and unstable intermediates that are difficult to isolate, providing crucial mechanistic insights. walisongo.ac.idnih.gov For instance, in reactions with ketones, MS can distinguish between the desired addition product and byproducts from reduction or enolization pathways. acs.org

Advanced Analytical Methodologies for Purity, Concentration, and Solution Behavior Assessment (e.g., HPLC)

Beyond the primary spectroscopic methods, a range of advanced analytical techniques are employed to assess the purity, concentration, and solution behavior of organomagnesium reagents. High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that can be applied to the analysis of organometallic compounds. epa.govnih.gov

While the high reactivity of Grignard reagents presents challenges for standard HPLC analysis, methods have been developed for their separation and quantification. researchgate.net Typically, HPLC is coupled with highly sensitive and specific detectors, such as mass spectrometry (HPLC-MS) or inductively coupled plasma mass spectrometry (HPLC-ICP-MS), to provide both separation and structural or elemental identification. upce.cznih.gov This hyphenated approach is crucial for the speciation analysis of organometallic compounds in complex mixtures. nih.gov These methods can be used to determine the concentration of the active Grignard reagent, assess its purity by separating it from byproducts or unreacted starting materials, and study its stability under various conditions. nih.govresearchgate.net

Theoretical and Computational Chemistry of Prop 1 Ynylmagnesium Chloride

Quantum Chemical Studies on Electronic Structure, Bonding, and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become instrumental in elucidating the fundamental properties of Grignard reagents. For prop-1-ynylmagnesium chloride, these studies would focus on the nature of the carbon-magnesium (C-Mg) bond, the charge distribution within the molecule, and how these factors influence its reactivity.

The C-Mg bond in Grignard reagents is a subject of considerable interest, exhibiting a highly polar covalent character. Natural Bond Orbital (NBO) analysis, a common computational tool, can quantify the charge distribution. In a typical alkynyl Grignard reagent, the acetylenic carbon bound to magnesium carries a significant negative charge, making it a potent nucleophile. The magnesium atom, in turn, is highly electrophilic. This charge polarization is fundamental to its reactivity.

Computational studies on related systems, such as methylmagnesium chloride, have shown that the nature of the organic group and the halogen can fine-tune the electronic properties. For prop-1-ynylmagnesium chloride, the sp-hybridized carbon of the alkyne is more electronegative than an sp3-hybridized carbon in an alkyl Grignard, which influences the C-Mg bond length and polarity.

Table 1: Representative Calculated Bond Properties of Alkynyl Grignard Reagents (Illustrative Data)

| Property | Typical Calculated Value | Method/Basis Set | Reference System |

| C-Mg Bond Length (Å) | 2.10 - 2.20 | B3LYP/6-31G | Alkynylmagnesium Halides |

| NBO Charge on C (a.u.) | -0.8 to -1.0 | B3LYP/6-31G | Alkynylmagnesium Halides |

| NBO Charge on Mg (a.u.) | +1.2 to +1.5 | B3LYP/6-31G* | Alkynylmagnesium Halides |

Elucidation of Reaction Pathways and Transition States via Computational Modeling

Computational modeling is a powerful tool for mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the elucidation of reaction mechanisms. For prop-1-ynylmagnesium chloride, this is particularly valuable for understanding its reactions with various electrophiles.

Studies on the reaction of Grignard reagents with carbonyl compounds have revealed complex mechanistic pathways. nih.gov The reaction is not a simple nucleophilic attack but often involves the coordination of the magnesium atom to the carbonyl oxygen, followed by the transfer of the alkyl or alkynyl group. nih.gov Computational models can determine the energetics of these steps, including the structure and energy of the transition state. A common mechanistic proposal involves a four-centered transition state. nih.gov

Theoretical investigations into the reaction of Grignard reagents with other alkynes have shown that the reaction proceeds through a cyclic transition state with a nearly linear proton transfer. researchgate.net The reaction to form an acetylenic Grignard reagent and an alkane is generally found to be exothermic. researchgate.net DFT calculations have been employed to study the mechanism of the Fritsch–Buttenberg–Wiechell (FBW) rearrangement of magnesium alkylidene carbenoids, which are related to alkynyl Grignard reagents. researcher.liferesearchgate.net

Prediction of Reactivity, Chemo-, and Regioselectivity Profiles

A significant advantage of computational chemistry is its predictive power. By calculating the activation energies for different reaction pathways, it is possible to predict the chemo- and regioselectivity of a reaction. For a multifunctional molecule reacting with prop-1-ynylmagnesium chloride, computational models can help determine which functional group is most likely to react and at which position.

For instance, in the addition of propargylic magnesium reagents to fluorinated aromatic sulfinyl imines, DFT calculations have been successfully used to rationalize the observed regio- and diastereoselectivities. acs.org These calculations can help understand how factors like the solvent and substituents on the reactants influence the outcome of the reaction. acs.org

Recent studies have also highlighted the "halide effect" in Grignard reactions, where changing the halide from chloride to bromide or iodide can tune the diastereoselectivity. nih.gov DFT calculations have been crucial in explaining how the halide influences the electronic properties of the intermediate magnesium chelate, thereby directing the stereochemical outcome. nih.gov While this study focused on alkyl Grignards, the principles are applicable to alkynyl systems like prop-1-ynylmagnesium chloride.

Molecular Dynamics Simulations for Understanding Solvent Effects and Aggregation States

Grignard reagents are known to exist in solution as complex mixtures of monomers, dimers, and higher oligomers, in equilibrium with each other (the Schlenk equilibrium). The nature of the solvent plays a critical role in determining the position of this equilibrium and, consequently, the reactivity of the Grignard reagent.

Molecular dynamics (MD) simulations, often coupled with quantum mechanical methods (QM/MM), can provide a dynamic picture of the Grignard reagent in solution. uio.no These simulations can model the explicit interactions between the Grignard reagent and solvent molecules, typically ethers like tetrahydrofuran (B95107) (THF) or diethyl ether. acs.org The solvent molecules coordinate to the magnesium atom, stabilizing the monomeric species and influencing its reactivity. acs.org

Computational studies have shown that the coordination of solvent molecules is essential for the reaction to proceed. researchgate.net For instance, the complexation of a disolvated magnesium compound with an alkyne involves the replacement of a coordinated solvent molecule by the alkyne. researchgate.net MD simulations can also shed light on the structure of aggregates and how they participate in the reaction mechanism. Recent work has even employed machine learning potentials derived from quantum mechanical data to extend the scope and accuracy of these simulations. uio.no

Future Research Directions and Emerging Trends in Prop 1 Ynylmagnesium Chloride Chemistry

Development of Greener Synthetic Methods for Prop-1-ynylmagnesium Chloride

Traditional synthesis of Grignard reagents, including prop-1-ynylmagnesium chloride, often requires the use of volatile and anhydrous ethereal solvents under strict inert atmospheres, which poses safety and environmental concerns. acs.org A significant trend is the development of greener synthetic alternatives. Mechanochemistry, which utilizes mechanical force to induce chemical reactions, has emerged as a promising eco-friendly approach. researchgate.net

Recent research has demonstrated the successful mechanochemical synthesis of various Grignard reagents in a ball mill, often with minimal or no solvent and even in the presence of air. thieme-connect.com This method not only reduces solvent waste but also simplifies the reaction setup. thieme-connect.com The mechanical activation of magnesium can overcome the need for chemical activating agents, which are often toxic. hokudai.ac.jpwikipedia.org

| Parameter | Traditional Method | Mechanochemical Method |

|---|---|---|

| Solvent | Requires anhydrous ethereal solvents (e.g., THF, diethyl ether) acs.org | Solvent-free or minimal solvent required thieme-connect.com |

| Atmosphere | Strictly inert atmosphere (e.g., nitrogen, argon) acs.org | Can be performed in air thieme-connect.com |

| Activation of Magnesium | Often requires chemical activating agents (e.g., iodine, 1,2-dibromoethane) wikipedia.org | Mechanical activation via ball milling thieme-connect.com |

| Safety | Use of flammable solvents poses a fire hazard acs.org | Reduced fire hazard due to the absence of bulk flammable solvents |

| Environmental Impact | Generates significant solvent waste | Significantly less waste, aligning with green chemistry principles researchgate.net |